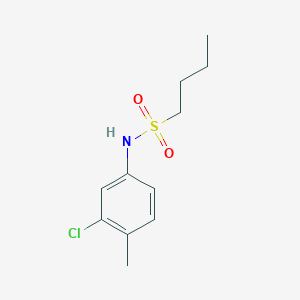![molecular formula C21H25NO5 B5400691 isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B5400691.png)
isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate, also known as IBAFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate is not yet fully understood, but it is believed to target multiple pathways involved in cancer cell growth and survival. One proposed mechanism is through the inhibition of the Akt/mTOR signaling pathway, which is known to regulate cell growth and proliferation. isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of inflammatory and neuroprotective pathways. Additionally, isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate in lab experiments is its high potency and selectivity towards cancer cells. Additionally, its low toxicity in normal cells makes it a safer alternative to traditional chemotherapy drugs. However, one limitation is the lack of comprehensive studies on its pharmacokinetics and pharmacodynamics, which may limit its clinical translation.
Orientations Futures
There are several future directions for isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate research, including the investigation of its pharmacokinetics and pharmacodynamics, development of more efficient synthesis methods, and exploration of its potential use in combination therapy with other cancer drugs. Additionally, further studies on its anti-inflammatory and neuroprotective properties may provide new insights into its potential use in the treatment of various diseases.
Méthodes De Synthèse
Isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate is synthesized through a multi-step process, starting with the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 2-furylacrylic acid and isopropylamine to yield isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate. The purity and yield of isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate can be improved through various purification methods, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
Isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate has been used in various scientific research studies, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate has been investigated for its anti-inflammatory and neuroprotective properties, suggesting its potential use in the treatment of various inflammatory and neurodegenerative diseases.
Propriétés
IUPAC Name |
propan-2-yl (Z)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-4-5-12-25-17-10-8-16(9-11-17)20(23)22-19(21(24)27-15(2)3)14-18-7-6-13-26-18/h6-11,13-15H,4-5,12H2,1-3H3,(H,22,23)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRITXPQKSOZLY-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(4-methyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B5400622.png)
![4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5400624.png)

![2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)-4-[4-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile](/img/structure/B5400636.png)

![5-[(4-ethylpiperazin-1-yl)methyl]-N-methyl-N-(3-methylbutyl)isoxazole-3-carboxamide](/img/structure/B5400658.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5400663.png)
![1-[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5400670.png)
![N-cyclopropyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5400676.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5400685.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5400686.png)
![3-[(2-chlorobenzyl)thio]-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5400692.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5400696.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyrazin-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5400702.png)